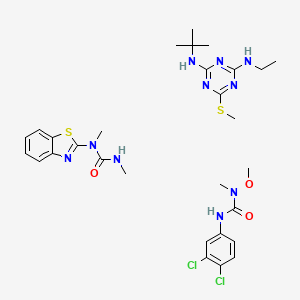
Linuron-methabenzthiazuron-terbutryne mixt.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linuron-methabenzthiazuron-terbutryne mixture is a combination of three herbicides: linuron, methabenzthiazuron, and terbutryne. These compounds are used primarily in agriculture to control a wide range of weeds in various crops. Each component of the mixture has unique properties that contribute to its overall effectiveness in weed control.
准备方法
Synthetic Routes and Reaction Conditions
Linuron: Linuron is synthesized through the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the urea derivative.
Methabenzthiazuron: Methabenzthiazuron is produced by reacting 2-mercaptobenzothiazole with methyl isocyanate. This reaction occurs under controlled conditions to ensure the formation of the desired herbicide.
Terbutryne: Terbutryne is synthesized by reacting 2-tert-butylamino-4-chloro-6-ethylamino-s-triazine with methyl isocyanate. The reaction is carried out in the presence of a catalyst to enhance the yield of the product.
Industrial Production Methods
Industrial production of these herbicides involves large-scale chemical synthesis using the aforementioned reactions. The processes are optimized for high yield and purity, and the final products are formulated into various herbicidal mixtures for agricultural use.
化学反应分析
Types of Reactions
Oxidation: Linuron can undergo oxidation to form 3,4-dichloroaniline, a major degradation product.
Reduction: Methabenzthiazuron can be reduced to form 2-mercaptobenzothiazole.
Substitution: Terbutryne can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products
Linuron: 3,4-dichloroaniline
Methabenzthiazuron: 2-mercaptobenzothiazole
Terbutryne: Various substituted triazines
科学研究应用
Linuron-methabenzthiazuron-terbutryne mixture has been extensively studied for its applications in agriculture, biology, and environmental science. Some key applications include:
Agriculture: Used as a pre-emergence and post-emergence herbicide to control a wide range of broadleaf and grassy weeds in crops such as wheat, barley, and chickpeas
Environmental Science: Studied for its biodegradation and environmental impact. .
Biology: Investigated for its effects on non-target organisms, including its potential endocrine-disrupting properties
作用机制
The mechanism of action of linuron-methabenzthiazuron-terbutryne mixture involves the inhibition of photosynthesis in target weeds. Each component targets different pathways:
Methabenzthiazuron: Inhibits cell division by interfering with microtubule formation.
Terbutryne: Inhibits photosynthesis by blocking the electron transport chain in chloroplasts.
相似化合物的比较
Linuron-methabenzthiazuron-terbutryne mixture is compared with other herbicides such as diuron, fluometuron, and chlorotoluron. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:
Diuron: Similar to linuron but has a broader spectrum of activity.
Fluometuron: More effective against certain grassy weeds compared to linuron.
Chlorotoluron: Similar to methabenzthiazuron but with different environmental persistence
Conclusion
Linuron-methabenzthiazuron-terbutryne mixture is a potent herbicidal combination with diverse applications in agriculture and environmental science. Its unique properties and mechanisms of action make it an effective tool for weed control, while ongoing research continues to explore its environmental impact and potential risks.
属性
CAS 编号 |
64664-21-7 |
|---|---|
分子式 |
C29H40Cl2N10O3S2 |
分子量 |
711.7 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H19N5S.C10H11N3OS.C9H10Cl2N2O2/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h6H2,1-5H3,(H2,11,12,13,14,15);3-6H,1-2H3,(H,11,14);3-5H,1-2H3,(H,12,14) |
InChI 键 |
ZVMMQUZPIGTZQN-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CNC(=O)N(C)C1=NC2=CC=CC=C2S1.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















